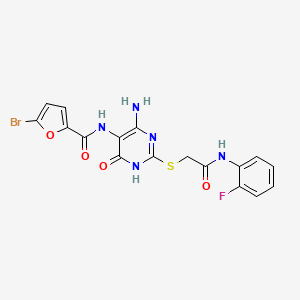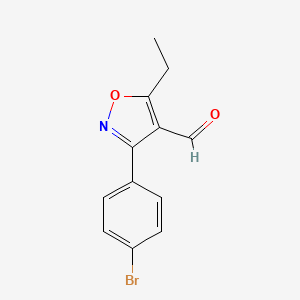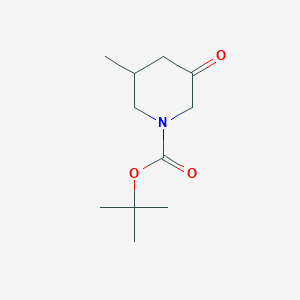
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate (4-COO-4-HOB) is a chemical compound that has been used in various scientific research applications. It is a derivative of 4-hydroxybenzoic acid, and is commonly used in biochemistry, physiology, and pharmacology. It has been used in laboratory experiments to study the effects of various compounds on cellular metabolism, and has been used to synthesize various compounds. 4-COO-4-HOB has been found to have a wide range of biochemical and physiological effects, and has potential applications in the fields of drug development and medical research.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, closely related to 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate, has been synthesized and its structure confirmed through IR and single-crystal X-ray diffraction studies. It's noted for its vibrational wavenumbers computed using HF and DFT methods, hyperpolarizability, and HOMO and LUMO analysis, which help in understanding charge transfer within the molecule (Kumar et al., 2014).
Advanced Oxidation Processes
Research on 4-chlorophenol, a compound structurally similar to 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate, has contributed to understanding oxidative degradation processes in aqueous solutions. The Cr(VI)/H2O2 system, for instance, has been proposed as a viable advanced oxidation process, operating over a wide pH range for treating chromate-contaminated wastewaters with recalcitrant organic compounds (Bokare & Choi, 2011).
Synthesis of Novel Compounds
Research into the synthesis of novel heterocyclic compounds derived from related chemical structures has shown potential in antimicrobial and anticancer applications. For example, derivatives synthesized from related compounds have shown significant anti-lipase and anti-α-glucosidase activity, hinting at the broader potential of similar chemical structures in medicinal chemistry (Bekircan et al., 2015).
Polymer Synthesis
Studies in polymer science have explored the synthesis of high molecular weight poly(4-hydroxybenzoate)s through bulk condensations of 4-hydroxybenzoic acids, a process relevant to the synthesis of compounds like 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate. These findings contribute to the understanding of polymer synthesis and its applications in material science (Kricheldorf & Schwarz, 1984).
Environmental Applications
The degradation of chlorophenols in aqueous solutions at normal temperatures and pressures has been studied, contributing to environmental science and pollution control. This research is relevant to understanding the degradation pathways of chlorinated compounds like 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate and their environmental impact (Liu et al., 2014).
Mécanisme D'action
Target of Action
It is structurally similar to butylparaben , a well-known antimicrobial preservative used in cosmetics and pharmaceuticals . Parabens like butylparaben are known to target microbial DNA and RNA synthesis, and certain enzymes like ATPase and phosphotransferase .
Mode of Action
They are proposed to inhibit DNA and RNA synthesis and enzymes like ATPase and phosphotransferase in some bacterial species . They may also interfere with membrane transport processes by disrupting the lipid bilayer, possibly causing leakage of intracellular constituents .
Biochemical Pathways
Parabens, including butylparaben, are known to interfere with microbial dna and rna synthesis, which could disrupt numerous biochemical pathways .
Pharmacokinetics
Parabens are generally known for their low toxicity in humans and effective antimicrobial properties .
Result of Action
Parabens are known to have antimicrobial effects, particularly against mold and yeast .
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-5-1-10(2-6-12)14(18)9-20-15(19)11-3-7-13(17)8-4-11/h1-8,17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHGIUVPYHTMQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

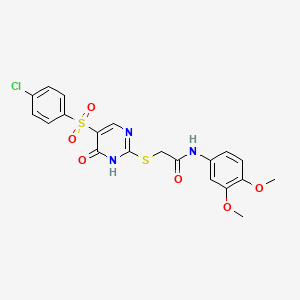
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2375274.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2375280.png)
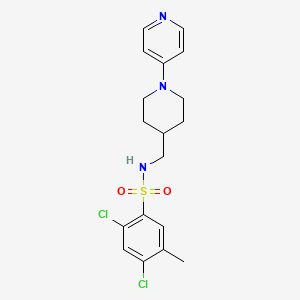

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2375285.png)
![N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2375288.png)
![5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2375289.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide](/img/structure/B2375290.png)
